molecular formula C5H11NO B1532673 (R)-N-methyltetrahydrofuran-3-amine CAS No. 1292902-59-0

(R)-N-methyltetrahydrofuran-3-amine

Cat. No. B1532673
CAS RN: 1292902-59-0
M. Wt: 101.15 g/mol
InChI Key: LQVZUXUQGFIYEK-RXMQYKEDSA-N
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Description

(R)-N-Methyltetrahydrofuran-3-amine (R-NMTFA) is a biologically active compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. R-NMTFA has been found to possess a wide range of biochemical and physiological effects, as well as a variety of applications in laboratory experiments.

Scientific Research Applications

  • Synthetic Technology Development :

    • A study by Yang Jianping (2012) focused on the synthesis of (R)-3-aminotetrahydrofuran using (S)-3-hydroxyltetrahydrofuran. This method is more economical compared to previously reported methods, highlighting its potential application in industrial organic synthesis.
  • Reductive Amination and Catalyst Development :

    • A 2018 study by Senthamarai et al. described an expedient reductive amination process using cobalt oxide nanoparticles. This process is significant for the synthesis of N-methylated and N-alkylated amines, including compounds like (R)-N-methyltetrahydrofuran-3-amine, which are crucial in life-science molecule production (Senthamarai et al., 2018).
  • Chemical Education and Problem-Based Learning :

    • In 2022, Petri and Suryelita developed student worksheets based on Problem-Based Learning for the topic of amines, including compounds like this compound. This approach demonstrates the relevance of amines in various real-life applications, including drugs, shampoos, and engine lubricants (Petri & Suryelita, 2022).
  • Environmental Studies :

    • A 2010 study by VandenBoer et al. examined the size distribution of alkyl amines, including this compound, in continental particulate matter. This research contributes to understanding the environmental impact and atmospheric behavior of amines (VandenBoer et al., 2010).
  • Wastewater Treatment :

    • In 2016, Song et al. investigated the use of magnetic amine/Fe3O4 functionalized biopolymer resin for removing anionic dyes from wastewater. This highlights the application of amines in water purification and environmental remediation (Song et al., 2016).

properties

IUPAC Name

(3R)-N-methyloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-5-2-3-7-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVZUXUQGFIYEK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680177
Record name (3R)-N-Methyloxolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1292902-59-0
Record name (3R)-N-Methyloxolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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